2,2-Bis(4-fluorophenyl)acetic acid
Overview
Description
2,2-Bis(4-fluorophenyl)acetic acid is an organic compound with the molecular formula C14H10F2O2 It is characterized by the presence of two 4-fluorophenyl groups attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(4-fluorophenyl)acetic acid typically involves the reaction of 4-fluorobenzyl chloride with sodium cyanide to form 4-fluorobenzyl cyanide. This intermediate is then hydrolyzed under acidic conditions to yield 4-fluorophenylacetic acid. The final step involves the condensation of two equivalents of 4-fluorophenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for maintaining product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2,2-Bis(4-fluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate to yield corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
2,2-Bis(4-fluorophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-Bis(4-fluorophenyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,2-Bis(4-chlorophenyl)acetic acid: Similar structure but with chlorine atoms instead of fluorine.
2,2-Bis(4-bromophenyl)acetic acid: Similar structure but with bromine atoms instead of fluorine.
2,2-Bis(4-methylphenyl)acetic acid: Similar structure but with methyl groups instead of fluorine.
Uniqueness: 2,2-Bis(4-fluorophenyl)acetic acid is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications where fluorinated compounds are preferred .
Properties
IUPAC Name |
2,2-bis(4-fluorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDCIWAVBWPRSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70542629 | |
Record name | Bis(4-fluorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70542629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361-63-7 | |
Record name | Bis(4-fluorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70542629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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